

A Comparative Spectroscopic Analysis of Methoxybenzoic Acid Isomers

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Compound of Interest

Compound Name: *2-(4-Methoxyphenyl)benzoic acid*

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A guide for researchers and drug development professionals on the differentiation of 2-methoxybenzoic acid, 3-methoxybenzoic acid, and 4-methoxybenzoic acid using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The ortho-, meta-, and para- isomers of methoxybenzoic acid, also known as anisic acid, are foundational molecules in various research and development sectors. While sharing the same molecular formula ($C_8H_8O_3$) and molecular weight (152.15 g/mol), their distinct structural arrangements, arising from the different positions of the methoxy group on the benzoic acid ring, lead to unique spectroscopic signatures. This guide provides a comprehensive comparison of their spectroscopic data to aid in their identification and differentiation.[\[1\]](#)

Spectroscopic Data Comparison

The following sections summarize the key spectroscopic data for the three isomers of methoxybenzoic acid, covering 1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts (δ) in parts per million (ppm) for the protons (1H) and carbon-13 (^{13}C) of the three isomers were recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure data comparability.

The ^1H NMR spectra of the methoxybenzoic acid isomers are distinguished primarily by the chemical shifts and splitting patterns of the aromatic protons.

Proton Assignment	2-Methoxybenzoic Acid (δ , ppm)	3-Methoxybenzoic Acid (δ , ppm)	4-Methoxybenzoic Acid (δ , ppm)
-COOH	~12.5 (s, 1H)	~13.0 (s, 1H)	12.7 (s, 1H) [1]
-OCH ₃	3.85 (s, 3H)	3.80 (s, 3H)	3.84 (s, 3H) [1]
Aromatic H	7.00-7.70 (m, 4H)	7.15-7.55 (m, 4H)	7.04 (d, 2H), 7.93 (d, 2H) [1]

s = singlet, d = doublet, m = multiplet

The ^{13}C NMR spectra provide further structural confirmation by showing the distinct chemical environments of the carbon atoms in each isomer.

Carbon Assignment	2-Methoxybenzoic Acid (δ , ppm)	3-Methoxybenzoic Acid (δ , ppm)	4-Methoxybenzoic Acid (δ , ppm)
C=O	167.9	167.2	167.5
Ar-C (ipso, -COOH)	121.5	131.8	123.5
Ar-C (ipso, -OCH ₃)	158.0	159.4	163.2
Ar-C	112.5, 120.2, 131.8, 133.5	114.5, 119.5, 122.0, 129.8	114.1, 131.5
-OCH ₃	56.1	55.7	55.8

Infrared (IR) Spectral Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational frequencies (in cm^{-1}) for the methoxybenzoic acid isomers are presented below.

Vibrational Mode	2-Methoxybenzoic Acid (cm ⁻¹)	3-Methoxybenzoic Acid (cm ⁻¹)	4-Methoxybenzoic Acid (cm ⁻¹)
O-H stretch (Carboxylic Acid)	2500-3300 (broad)	2500-3300 (broad)	2500-3300 (broad)
C-H stretch (Aromatic)	~3000-3100	~3000-3100	~3000-3100
C=O stretch (Carboxylic Acid)	~1680-1700	~1680-1700	~1680-1700
C=C stretch (Aromatic)	~1450-1600	~1450-1600	~1450-1600
C-O stretch (Ether)	~1250	~1250	~1250
O-H bend (Carboxylic Acid)	~1300	~1300	~1300

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers show a molecular ion peak $[M]^+$ at m/z 152. However, the relative intensities of the fragment ions can be used for differentiation.[\[2\]](#)

Fragment Ion (m/z)	Proposed Structure/Neut- ral Loss	2- Methoxybenzo- ic Acid (Relative Intensity %)	3- Methoxybenzo- ic Acid (Relative Intensity %)	4- Methoxybenzo- ic Acid (Relative Intensity %)
152	[M] ⁺	~60	~100	~100
135	[M - OH] ⁺	~50	~90	~90
121	[M - OCH ₃] ⁺	~100	~20	~15
107	[M - COOH] ⁺	~15	~30	~10
92	[C ₆ H ₄ O] ⁺	~30	~25	~10
77	[C ₆ H ₅] ⁺	~40	~30	~15

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the methoxybenzoic acid isomer is accurately weighed and dissolved in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. [3][4] The sample is gently vortexed to ensure complete dissolution.[4] Any solid particulates are removed by filtering the solution through a pipette with a cotton or glass wool plug into the NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.[5]
- ¹H NMR Acquisition: The spectrometer is locked onto the deuterium signal of the solvent.[4] The magnetic field is shimmed to optimize homogeneity.[4] A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans and a suitable relaxation delay are used to obtain a high-quality spectrum.

Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).[\[6\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

- Sample Preparation: 1-2 mg of the solid methoxybenzoic acid isomer is finely ground in an agate mortar and pestle.[\[7\]](#) Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added and thoroughly mixed with the sample.[\[7\]](#)
- Pellet Formation: The mixture is transferred to a pellet-forming die. A pressure of approximately 8-10 tons is applied for several minutes to form a thin, transparent pellet.[\[8\]](#) A vacuum is often applied during pressing to remove trapped air and moisture, resulting in a clearer pellet.[\[8\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The background spectrum is automatically subtracted from the sample spectrum.

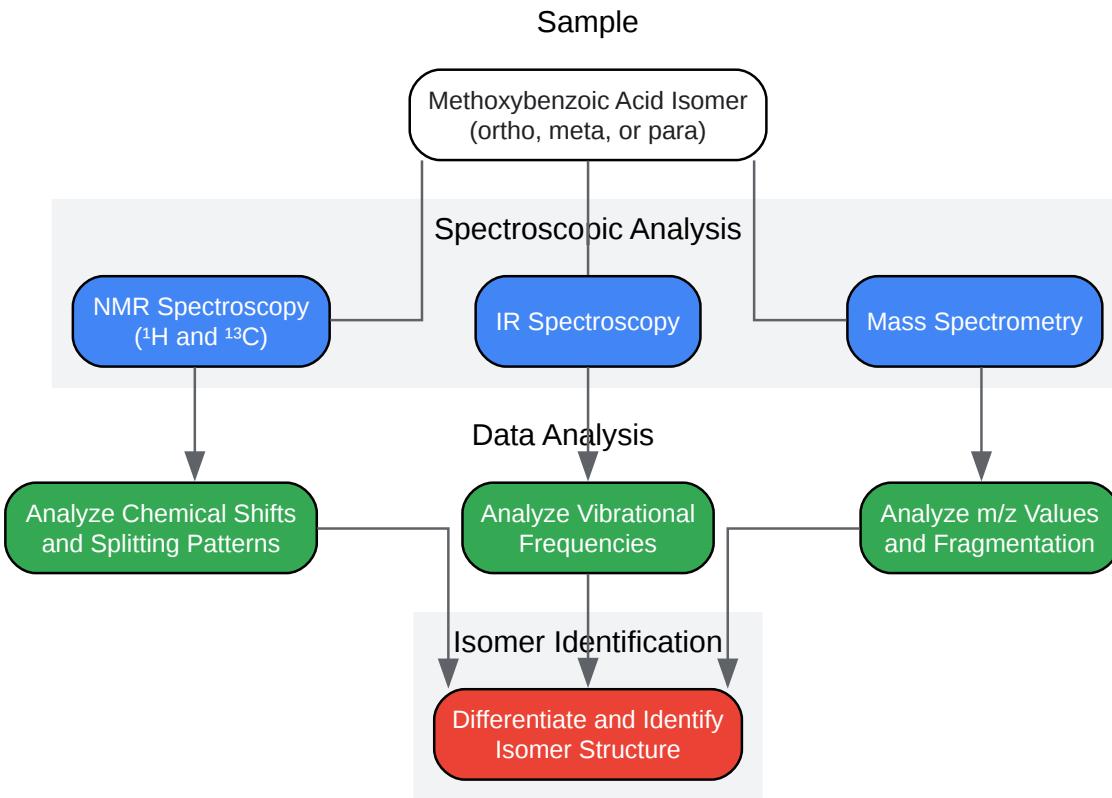
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.[\[1\]](#) For GC-MS, a dilute solution of the compound in a volatile solvent is injected.
- Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[\[9\]](#)[\[10\]](#) This causes the molecule to ionize, forming a molecular ion and a series of fragment ions.[\[10\]](#)
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[\[1\]](#)
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of methoxybenzoic acid isomers.

Workflow for Spectroscopic Differentiation of Methoxybenzoic Acid Isomers



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Caption: A flowchart illustrating the process of using NMR, IR, and MS to analyze and differentiate the isomers of methoxybenzoic acid.

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